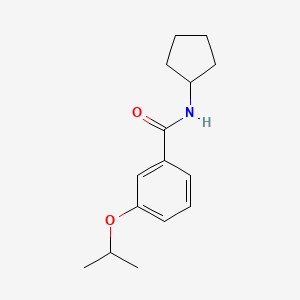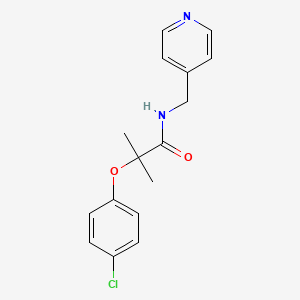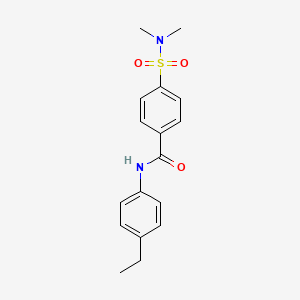![molecular formula C18H20N2O2 B5739513 N-[2-(acetylamino)phenyl]-4-phenylbutanamide](/img/structure/B5739513.png)
N-[2-(acetylamino)phenyl]-4-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(acetylamino)phenyl]-4-phenylbutanamide is a synthetic organic compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetylamino group attached to a phenyl ring, and a butanamide moiety. It has garnered interest due to its potential biological activities and its role in chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(acetylamino)phenyl]-4-phenylbutanamide typically involves the following steps:
Acetylation: The starting material, 2-aminophenyl, undergoes acetylation to form 2-(acetylamino)phenyl.
Coupling Reaction: The acetylated intermediate is then subjected to a coupling reaction with 4-phenylbutanoyl chloride in the presence of a base such as triethylamine. This step forms the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation and coupling reactions using automated reactors and continuous flow systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(acetylamino)phenyl]-4-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[2-(acetylamino)phenyl]-4-phenylbutanoic acid, while reduction could produce N-[2-(amino)phenyl]-4-phenylbutanamide.
Aplicaciones Científicas De Investigación
N-[2-(acetylamino)phenyl]-4-phenylbutanamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[2-(acetylamino)phenyl]-4-phenylbutanamide involves its interaction with specific molecular targets. For instance, it may inhibit histone deacetylase enzymes, leading to increased acetylation of histones and altered gene expression. This mechanism is particularly relevant in the context of its potential antitumor activity .
Comparación Con Compuestos Similares
Similar Compounds
- N-[4-(acetylamino)phenyl]-2-phenylbutanamide
- N-[2-(acetylamino)phenyl]-2-phenylbutanamide
- N-[4-(acetylamino)phenyl]-4-phenylbutanamide
Uniqueness
N-[2-(acetylamino)phenyl]-4-phenylbutanamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to inhibit histone deacetylase enzymes sets it apart from other similar compounds, making it a valuable candidate for further research in cancer therapy .
Propiedades
IUPAC Name |
N-(2-acetamidophenyl)-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-14(21)19-16-11-5-6-12-17(16)20-18(22)13-7-10-15-8-3-2-4-9-15/h2-6,8-9,11-12H,7,10,13H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGYUSVPOORQFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1NC(=O)CCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-methyl-N,N'-bis[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5739439.png)





![3-bromo-N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}benzenecarboximidamide](/img/structure/B5739489.png)
![ethyl N-[3-(methanesulfonamido)phenyl]carbamate](/img/structure/B5739492.png)
![N-(4-{[(3-METHOXYPHENYL)METHYL]SULFAMOYL}PHENYL)ACETAMIDE](/img/structure/B5739499.png)
![4-(3-hydroxypropyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B5739507.png)

![4-bromo-1-methyl-N-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]-1H-pyrazole-3-carboxamide](/img/structure/B5739537.png)
![4-[(4-ethoxyphenyl)carbamothioylamino]benzamide](/img/structure/B5739540.png)

